β-Amino-4-octylbenzenebutanol Hydrochloride

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

β-Amino-4-octylbenzenebutanol Hydrochloride (CAS 168560-42-7), chemically 2-amino-4-(4-octylphenyl)butan-1-ol hydrochloride, is a fully characterized process-related impurity and degradation product of Fingolimod hydrochloride, the sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing-remitting multiple sclerosis. Also designated as Fingolimod Deshydroxymethyl Impurity, Fingolimod Monohydroxymethyl Impurity, or Fingolimod Impurity 12 Hydrochloride, this compound is structurally distinguished by possessing a single hydroxymethyl group rather than the two present in the Fingolimod API.

Molecular Formula C₁₈H₃₂ClNO
Molecular Weight 313.91
CAS No. 168560-42-7
Cat. No. B1144685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Amino-4-octylbenzenebutanol Hydrochloride
CAS168560-42-7
Synonymsβ-Amino-4-octyl-Benzenebutanol Hydrochloride
Molecular FormulaC₁₈H₃₂ClNO
Molecular Weight313.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amino-4-octylbenzenebutanol Hydrochloride (CAS 168560-42-7): A Critical Fingolimod Process Impurity Standard for Regulated Quality Control


β-Amino-4-octylbenzenebutanol Hydrochloride (CAS 168560-42-7), chemically 2-amino-4-(4-octylphenyl)butan-1-ol hydrochloride, is a fully characterized process-related impurity and degradation product of Fingolimod hydrochloride, the sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing-remitting multiple sclerosis [1]. Also designated as Fingolimod Deshydroxymethyl Impurity, Fingolimod Monohydroxymethyl Impurity, or Fingolimod Impurity 12 Hydrochloride, this compound is structurally distinguished by possessing a single hydroxymethyl group rather than the two present in the Fingolimod API [2]. It is supplied as a white to off-white crystalline powder with molecular formula C₁₈H₃₂ClNO and molecular weight 313.91 g/mol, functioning as a high-purity analytical reference standard for pharmaceutical impurity profiling, method development, and regulatory compliance workflows .

Why Generic Fingolimod Impurity Standards Cannot Substitute for β-Amino-4-octylbenzenebutanol Hydrochloride in Regulatory QC


Fingolimod impurity reference standards are not interchangeable across impurity species. The European Pharmacopoeia and United States Pharmacopeia specify nine organic impurities (imp A–I) with defined relative retention times and acceptance criteria; however, these pharmacopoeial impurities differ structurally and chromatographically from process-related impurities generated during alternative synthetic routes [1]. The deshydroxymethyl impurity (CAS 168560-42-7) is specifically formed via incomplete hydroxymethylation or reductive dehydroxymethylation pathways that are not covered by the official monograph's specified impurity list [2]. Consequently, a generic Fingolimod impurity standard (e.g., Impurity C or G) will fail to provide the correct retention time marker, accurate response factor, or validated quantification limit needed for this specific chromatographic peak, directly compromising ANDA method validation, forced degradation studies, and batch release testing [3]. Substitution risks non-compliance with ICH Q3A/Q3B thresholds and potential regulatory rejection during abbreviated new drug application review.

Quantitative Head-to-Head Evidence: β-Amino-4-octylbenzenebutanol Hydrochloride vs. Comparator Compounds


Regulatory Impurity Classification: Non-Pharmacopoeial Deshydroxymethyl Impurity vs. Pharmacopoeial Specified Impurities (Imp A–I)

The British Pharmacopoeia 2025 Fingolimod Hydrochloride monograph explicitly lists nine other detectable impurities (A through I), all of which retain the 2-amino-propane-1,3-diol core structure with variations in the N-alkyl chain length or O-acetylation [1]. The deshydroxymethyl impurity (2-amino-4-(4-octylphenyl)butan-1-ol) is structurally distinct—it possesses only one hydroxymethyl group on the amino-bearing carbon rather than the two required for inclusion in the pharmacopoeial impurity panel—and is therefore classified as an unspecified impurity subject to the general acceptance criterion of maximum 0.10% per impurity [1]. This classification creates a procurement imperative: standard pharmacopoeial impurity kits (containing impurities C and G for system suitability) do not include this compound, meaning a separate, characterized reference standard of CAS 168560-42-7 is mandatory for any laboratory that must identify, quantify, or control this specific process-related impurity [2].

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Presence in Fingolimod Drug Substance vs. Fingolimod API: Quantified Impurity Levels in Stability Studies

During the synthesis and stability testing of Fingolimod hydrochloride, the deshydroxymethyl impurity has been detected as a process-related impurity formed through incomplete hydroxymethylation of the penultimate intermediate or through reductive dehydroxymethylation under acidic conditions [1]. In the validated RP-UPLC method reported by Bellur Atici et al. (2022), eight process-related impurities (FINI imp A–H) were synthesized, isolated, and characterized; the deshydroxymethyl species (corresponding structurally to FINI imp series) was differentiated from the nine pharmacopoeial impurities (imp A–I) by distinct LC–MS retention behavior and fragmentation patterns [1]. The BP monograph further mandates that each unspecified impurity (which includes this compound) must not exceed 0.10% and total unspecified impurities must remain below 0.5% [2]. These quantitative thresholds directly define the procurement-grade specification: the reference standard must possess purity sufficient to serve as a ≤0.10% level calibrant without introducing background interference above the 0.05% reporting threshold [2].

Forced Degradation Stability-Indicating Methods Impurity Quantification

Sphingosine Kinase 1/2 Dual Inhibition Activity vs. Fingolimod (S1P Receptor Modulator Prodrug): Mechanistic Differentiation

The (R)-enantiomer of 2-amino-4-(4-octylphenyl)butan-1-ol—the free base form of the target compound—has been experimentally demonstrated to act as a direct dual inhibitor of sphingosine kinase isozymes SphK1 and SphK2, representing a fundamentally different pharmacological mechanism from Fingolimod [1]. Fingolimod functions as a prodrug: it is first phosphorylated by sphingosine kinase 2 in vivo to fingolimod-phosphate, which then acts as a functional antagonist at four of the five S1P receptor subtypes (S1P₁,₃,₄,₅), inducing receptor internalization and lymphocyte sequestration [2]. In contrast, the deshydroxymethyl analog inhibits the kinase enzymes themselves rather than the downstream S1P receptors, placing it at a distinct node in the sphingolipid signaling cascade [1]. This mechanistic divergence has implications for selectivity profiling: while Fingolimod-phosphate binds S1P receptors with nanomolar affinity (S1P₁ IC₅₀ ≈ 0.3 nM), the deshydroxymethyl compound targets the sphingosine kinases that produce the endogenous S1P ligand pool [3].

Sphingolipid Signaling Enzyme Inhibition Drug Discovery

Hydrochloride Salt Form Stability and Handling vs. Free Base: Physicochemical Differentiation for Analytical Workflows

The target compound is supplied as the hydrochloride salt (CAS 168560-42-7, molecular weight 313.91 g/mol), which provides enhanced aqueous solubility, improved solid-state stability, and more accurate weighing characteristics compared to the free base (CAS 177260-59-2, molecular weight 277.44 g/mol) . The free base has a predicted pKa of 12.82 ± 0.10 and predicted boiling point of 427.2 ± 40.0 °C, indicating a highly basic amino alcohol that may be prone to atmospheric CO₂ absorption and oxidative degradation under ambient storage . In contrast, the hydrochloride salt is isolated as a stable white crystalline powder with documented purity of ≥95% to ≥98% across multiple vendors, enabling direct use in gravimetric preparation of reference solutions without the hygroscopicity and weighing errors associated with the free base [1]. This salt-form advantage is critical for analytical laboratories where stock solution concentration accuracy directly impacts impurity quantification at the ≤0.10% level.

Salt Selection Reference Standard Handling Analytical Method Development

Synthetic Route-Specific Origin vs. Pharmacopoeial Homolog Series Impurities: Orthogonal Impurity Control Strategy

Pharmacopoeial impurities B, C, and D of Fingolimod (heptyl, nonyl, and decyl homologs) arise from alkyl chain length variation in the starting material (4-alkylphenethyl halide), representing a homologous series that can be controlled through raw material specifications [1]. In contrast, the deshydroxymethyl impurity originates from a distinct mechanistic pathway: incomplete reduction of the nitrodiol intermediate or competitive elimination of the protected hydroxymethyl group during the key diol deprotection step [2]. Bellur Atici et al. (2022) demonstrated that process-related impurities (FINI imp A–H) are not controlled by pharmacopoeial specification alone and require orthogonal analytical methods for detection. The deshydroxymethyl impurity, in particular, can co-elute with or chromatographically overlap pharmacopoeial impurities under certain gradient conditions if not specifically resolved, necessitating a dedicated reference standard for peak identification and method specificity validation [2]. This synthetic-route dependence means that the impurity profile of Fingolimod API produced via different manufacturing processes will vary in the presence and level of this impurity, making process-specific impurity standards essential for robust QC [3].

Process Chemistry Impurity Fate Mapping Quality by Design

Prioritized Application Scenarios for β-Amino-4-octylbenzenebutanol Hydrochloride (CAS 168560-42-7) Based on Quantitative Differentiation Evidence


ANDA Method Validation: HPLC/UPLC Impurity Quantification for Generic Fingolimod Drug Substance

Generic pharmaceutical developers preparing Abbreviated New Drug Applications (ANDAs) for Fingolimod hydrochloride must validate a stability-indicating related substances method that resolves and quantifies all process-related impurities present at or above the ICH Q3A reporting threshold (0.05%). Since the deshydroxymethyl impurity (CAS 168560-42-7) is not among the nine pharmacopoeial specified impurities (imp A–I) listed in the BP/USP monographs, a dedicated reference standard is required for method specificity demonstration, relative response factor determination, and system suitability evaluation [1]. The hydrochloride salt form enables direct preparation of stock standards in the BP-recommended diluent (acetonitrile:0.1% phosphoric acid, 50:50 v/v), and its documented purity (≥95%) supports calibration linearity from the reporting threshold (0.05%) through the unspecified impurity limit (0.10%) to the quantitation limit (typically 0.15% for robustness) [2]. This application scenario is supported by the evidence that this impurity originates from a synthetic-route-specific hydroxymethylation step and therefore may be absent or present at varying levels depending on the manufacturer's process, necessitating customized method validation rather than reliance on compendial methods alone [3].

Forced Degradation Study Peak Identification: Distinguishing Deshydroxymethyl Impurity from Oxidative and Thermal Degradants

ICH Q1A(R2) forced degradation studies on Fingolimod hydrochloride drug substance generate a mixture of hydrolytic, oxidative, thermal, and photolytic degradation products. The deshydroxymethyl impurity has been identified as a potential acid-catalyzed degradation product formed via protonation and elimination of the tertiary hydroxymethyl group, producing a chromatographic peak that may overlap with oxidative degradants (e.g., N-oxide or ketone derivatives of the 1,3-diol moiety) under standard gradient conditions [1]. Procurement of the authentic reference standard of CAS 168560-42-7 enables unambiguous peak assignment by retention time matching and LC–MS/MS confirmation, distinguishing this process/degradation impurity from other stress-induced degradants. This is critical for establishing mass balance (target ≥95% for photolytic and thermal stress conditions) and for classifying the impurity as process-related rather than degradation-related, which has direct implications for specification setting and retest period justification in the ANDA chemistry, manufacturing, and controls (CMC) section [2].

Sphingosine Kinase Drug Discovery: Pharmacological Tool Compound for Target Engagement Studies

The (R)-enantiomer of the free base form of this compound (CAS 177260-59-2) has been classified by the BRENDA Enzyme Database as a specific dual inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), the enzymes that catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) [1]. Unlike Fingolimod, which acts as a prodrug substrate for SphK2 and whose phosphate ester modulates S1P receptors, this deshydroxymethyl analog inhibits the kinases directly, providing a distinct pharmacological tool for dissecting SphK-dependent vs. S1P receptor-dependent signaling pathways [2]. Researchers studying the role of SphK in oncology, inflammation, or fibrotic diseases can procure this compound as a structurally defined sphingoid analog for use in enzyme inhibition assays, cellular target engagement studies (e.g., cellular thermal shift assay, CETSA), or as a reference inhibitor in high-throughput screening campaigns for novel SphK inhibitors. The availability of the hydrochloride salt (CAS 168560-42-7) further ensures compound stability during storage and accurate preparation of DMSO or aqueous stock solutions for in vitro pharmacology [3].

Reference Standard for LC–MS/MS Multiple Reaction Monitoring (MRM) Method Development in Pharmacokinetic Studies

In bioanalytical method development for Fingolimod and its metabolites in human plasma, the deshydroxymethyl impurity can appear as an isobaric or near-isobaric interference in the MS/MS detection channel of Fingolimod (m/z 308 → 255 for the [M+H]⁺ of the free base) if chromatographic resolution is insufficient. The target compound has a molecular ion [M+H]⁺ at m/z 278.2 (free base, C₁₈H₃₁NO) and a characteristic product ion at m/z 260.2 (loss of H₂O), which may partially overlap with the Fingolimod-phosphate product ion spectrum if not specifically resolved [1]. Procurement of the authentic hydrochloride reference standard enables optimization of the LC gradient to achieve baseline resolution (Rs ≥ 1.5) between the deshydroxymethyl impurity and the Fingolimod peak, as well as verification of detection specificity per the FDA Bioanalytical Method Validation Guidance (2018). This application is critical for Contract Research Organizations (CROs) conducting bioequivalence studies for generic Fingolimod products, where cross-talk between impurity and analyte signals can invalidate pharmacokinetic parameter calculations (Cmax, AUC₀–ₜ) [2].

Quote Request

Request a Quote for β-Amino-4-octylbenzenebutanol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.